molecular formula C13H15BrF3NO2 B13730691 tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate

tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate

Cat. No.: B13730691
M. Wt: 354.16 g/mol
InChI Key: YZLNIPNOLZKNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate is an organic compound that features a trifluoromethyl group, a bromine atom, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate typically involves the reaction of 5-bromo-2-(trifluoromethyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Products may include oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: The corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound can be used in the development of pharmaceuticals. The trifluoromethyl group is known to enhance the biological activity of compounds, making them more effective as drugs. The bromine atom can also be used for radiolabeling, which is useful in diagnostic imaging.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals. Its unique properties make it suitable for the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The bromine atom can participate in halogen bonding, which can influence the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-bromo-5-(trifluoromethyl)-phenyl)carbamate
  • tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
  • tert-Butyl (4-hydroxybutyl)carbamate

Uniqueness

tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate is unique due to the specific positioning of its functional groups. The combination of a bromine atom, a trifluoromethyl group, and a carbamate group in this particular arrangement imparts distinct chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C13H15BrF3NO2

Molecular Weight

354.16 g/mol

IUPAC Name

tert-butyl N-[5-bromo-2-(trifluoromethyl)phenyl]-N-methylcarbamate

InChI

InChI=1S/C13H15BrF3NO2/c1-12(2,3)20-11(19)18(4)10-7-8(14)5-6-9(10)13(15,16)17/h5-7H,1-4H3

InChI Key

YZLNIPNOLZKNQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.